Cas no 1155612-86-4 (N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine)

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic organic compound featuring a dihydrothiazole core substituted with a phenyl group at the 5-position and an n-pentylamine moiety at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The saturated thiazoline ring enhances stability while maintaining functional versatility for further derivatization. The n-pentyl chain may improve lipophilicity, influencing bioavailability or membrane permeability in bioactive contexts. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing more complex heterocyclic systems. The compound's purity and structural specificity ensure reproducibility in research and industrial processes.
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine structure
1155612-86-4 structure
Product name:N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
CAS No:1155612-86-4
MF:C14H20N2S
Molecular Weight:248.387001991272
CID:4573549

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
    • 2-Thiazolamine, 4,5-dihydro-N-pentyl-5-phenyl-
    • インチ: 1S/C14H20N2S/c1-2-3-7-10-15-14-16-11-13(17-14)12-8-5-4-6-9-12/h4-6,8-9,13H,2-3,7,10-11H2,1H3,(H,15,16)
    • InChIKey: ZDGAJSJAPAAADE-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=CC=C2)CN=C1NCCCCC

計算された属性

  • 精确分子量: 248.135
  • 同位素质量: 248.135
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7A^2

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine Security Information

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00909952-1g
N-Pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
1155612-86-4 95%
1g
¥5010.0 2024-04-18
Enamine
EN300-91490-0.1g
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
1155612-86-4 95.0%
0.1g
$232.0 2025-02-19
TRC
N888615-10mg
N-Pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
1155612-86-4
10mg
$ 50.00 2022-06-03
Enamine
EN300-91490-0.5g
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
1155612-86-4 95.0%
0.5g
$524.0 2025-02-19
TRC
N888615-100mg
N-Pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
1155612-86-4
100mg
$ 275.00 2022-06-03
Enamine
EN300-91490-5.0g
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
1155612-86-4 95.0%
5.0g
$1945.0 2025-02-19
Enamine
EN300-91490-2.5g
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
1155612-86-4 95.0%
2.5g
$1315.0 2025-02-19
Chemenu
CM442811-1g
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
1155612-86-4 95%+
1g
$2012 2023-11-24
Aaron
AR019SR3-100mg
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
1155612-86-4 95%
100mg
$344.00 2025-02-08
Aaron
AR019SR3-1g
N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
1155612-86-4 95%
1g
$948.00 2025-02-08

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine 関連文献

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amineに関する追加情報

N-Pentyl-5-Phenyl-4,5-Dihydro-1,3-Thiazol-2-Amine: A Comprehensive Overview

The compound with CAS No. 1155612-86-4, known as N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing sulfur and nitrogen atoms. The structure of N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine features a thiazole ring substituted with a pentyl group at the 2-position and a phenyl group at the 5-position, making it a valuable compound for various applications.

Recent studies have highlighted the potential of N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine in drug discovery and development. Its unique structure allows for diverse interactions with biological systems, making it a promising candidate for targeting specific receptors and enzymes. Researchers have explored its activity in vitro and in vivo models, demonstrating its potential as a modulator of certain signaling pathways involved in diseases such as cancer and neurodegenerative disorders.

The synthesis of CAS No. 1155612-86 involves a multi-step process that typically begins with the preparation of the thiazole ring. This is followed by functionalization at specific positions to introduce the pentyl and phenyl substituents. The reaction conditions are carefully optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of the compound.

In terms of physical properties, N-pentyl-substituted thiazoles exhibit interesting behavior due to the combination of hydrophobic and aromatic groups. The compound is generally stable under normal conditions but may undergo degradation under harsh conditions such as strong acids or bases. Its solubility in various solvents has been studied extensively, which is crucial for its application in pharmaceutical formulations.

Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of N-pentyl-substituted thiazoles with target proteins. These studies provide insights into the binding modes and affinities, which are essential for rational drug design. For instance, molecular docking simulations have revealed that the pentyl group plays a critical role in stabilizing interactions with specific residues on the protein surface.

The biological evaluation of CAS No. 1155612 has shown promising results in preclinical models. In cancer research, it has demonstrated selective cytotoxicity against certain tumor cell lines while sparing normal cells. This selectivity suggests that it could be developed into an anticancer agent with reduced side effects compared to conventional chemotherapy drugs.

In addition to its therapeutic potential, N-pentyl-substituted thiazoles have also found applications in materials science. Their unique electronic properties make them suitable candidates for use in organic electronics and optoelectronic devices. Researchers are exploring their potential as components in light-emitting diodes (LEDs) and photovoltaic cells.

The development of efficient synthetic routes for CAS No. 86 remains an active area of research. Green chemistry approaches are being adopted to minimize waste and reduce environmental impact during production. For example, catalytic methods using transition metal catalysts have been developed to facilitate key steps in the synthesis process.

In conclusion, N-pentyl-substituted thiazoles represent a class of compounds with diverse applications across multiple disciplines. From drug discovery to materials science, their unique chemical properties continue to drive innovative research efforts. As our understanding of their structure-function relationships deepens, new opportunities for their utilization will undoubtedly emerge.

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